molecular formula C15H10F3N3O2 B2472297 5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 312922-11-5

5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2472297
CAS No.: 312922-11-5
M. Wt: 321.259
InChI Key: KEAFDTIBGLXITO-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound features a pyrazole ring fused to a pyrimidine ring, with a trifluoromethyl group and a 4-methylphenyl group attached to the pyrazole ring, and a carboxylic acid group at the 2-position of the pyrimidine ring. Its intricate structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazole ring followed by the introduction of the trifluoromethyl group and the 4-methylphenyl group. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of hydrazines with β-diketones or β-ketoesters to form the pyrazole core.

  • Halogenation and Substitution Reactions:

  • Coupling Reactions: The attachment of the 4-methylphenyl group is typically done through coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation Reactions: Oxidation of the methyl group on the phenyl ring can lead to the formation of corresponding alcohols or carboxylic acids.

  • Reduction Reactions: Reduction of the trifluoromethyl group can result in the formation of trifluoromethane.

  • Substitution Reactions:

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: 4-Methylbenzoic acid, 4-Methylphenol.

  • Reduction Products: Trifluoromethane.

  • Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: Its derivatives are explored for their potential pharmacological activities, including antiviral, antibacterial, and anticancer properties.

  • Industry: It is used in the development of new materials and chemicals with unique properties.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in the substituents attached to the rings.

  • Trifluoromethylated pyrazoles: These compounds contain the trifluoromethyl group but may have different substituents on the pyrazole ring.

Uniqueness: 5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O2/c1-8-2-4-9(5-3-8)10-6-12(15(16,17)18)21-13(19-10)7-11(20-21)14(22)23/h2-7H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAFDTIBGLXITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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